CFM-1

Description

Propriétés

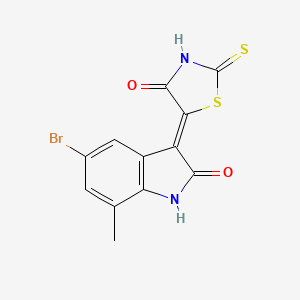

Formule moléculaire |

C12H7BrN2O2S2 |

|---|---|

Poids moléculaire |

355.2 g/mol |

Nom IUPAC |

5-bromo-3-(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)-7-methylindol-2-one |

InChI |

InChI=1S/C12H7BrN2O2S2/c1-4-2-5(13)3-6-7(10(16)14-8(4)6)9-11(17)15-12(18)19-9/h2-3,17H,1H3,(H,15,18) |

Clé InChI |

LOVNGMHIRITVRG-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC(=CC\2=C1NC(=O)/C2=C\3/C(=O)NC(=S)S3)Br |

SMILES canonique |

CC1=CC(=CC2=C1NC(=O)C2=C3C(=O)NC(=S)S3)Br |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CFM-1; CFM 1; CFM1; |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Orlistat as a Dual Modulator of Fatty Acid Synthase and Apoptotic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a well-established anti-obesity therapeutic, is gaining significant attention in oncology for its potent anti-tumor activities. Beyond its recognized role as a lipase inhibitor, Orlistat functions as a formidable inhibitor of Fatty Acid Synthase (FASN), a key enzyme upregulated in many cancers. This inhibition triggers a cascade of cellular events culminating in apoptosis. Emerging evidence suggests a multi-faceted mechanism of action that involves not only the disruption of cancer cell metabolism but also the modulation of critical apoptotic signaling pathways. This technical guide provides a comprehensive overview of Orlistat's core mechanism of action, focusing on its role as a FASN inhibitor and its interplay with apoptotic signaling cascades, including pathways involving death receptors and mitogen-activated protein kinases (MAPKs).

Introduction: Orlistat as a Pleiotropic Anti-Cancer Agent

Orlistat (tetrahydrolipstatin) is a potent and irreversible inhibitor of gastric and pancreatic lipases, which has been widely used for the management of obesity.[1] However, a growing body of research has unveiled its significant anti-neoplastic properties, positioning it as a repurposed drug candidate for cancer therapy.[2] The primary anti-cancer mechanism of Orlistat is attributed to its inhibition of Fatty Acid Synthase (FASN), an enzyme crucial for de novo fatty acid synthesis, which is markedly overexpressed in various cancer types and is associated with poor prognosis.[3][4] Inhibition of FASN by Orlistat disrupts the production of essential lipids required for membrane synthesis, energy storage, and signaling, ultimately leading to cancer cell death.[2] This guide delves into the intricate molecular mechanisms through which Orlistat exerts its apoptotic effects, providing a detailed resource for researchers in drug development and cancer biology.

Fatty Acid Synthase (FASN) Inhibition by Orlistat

FASN is a multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In cancer cells, the upregulation of FASN provides a continuous supply of fatty acids necessary for rapid cell proliferation and survival.[4]

Mechanism of FASN Inhibition: Orlistat acts as an irreversible inhibitor of the thioesterase domain of FASN.[5] It forms a covalent bond with the active site serine residue of the thioesterase domain, thereby preventing the release of newly synthesized fatty acids from the FASN complex.[3] This irreversible binding leads to a complete shutdown of FASN activity.[3]

Quantitative Data on FASN Inhibition

The inhibitory potency of Orlistat against FASN has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy as a FASN inhibitor.

| Cell Line | Cancer Type | FASN Inhibition Data | Reference |

| H441 | Non-small cell lung carcinoma | 73 ± 6% inhibition at 30 µM for 24h | [5] |

| H1975 | Non-small cell lung carcinoma | 76 ± 7% inhibition at 30 µM for 24h | [5] |

Induction of Apoptosis via Multiple Signaling Pathways

The inhibition of FASN by Orlistat triggers a cascade of events that converge on the induction of apoptosis. The proposed mechanisms are multifaceted and can be broadly categorized into metabolic stress-induced apoptosis and modulation of specific signaling pathways.

Activation of Caspase-Dependent Apoptosis

A hallmark of Orlistat-induced cell death is the activation of the caspase cascade. Studies have shown that Orlistat treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and effector caspases, such as caspase-3.[2][6] This indicates the involvement of the intrinsic apoptotic pathway.

Modulation of Death Receptor and MAPK Signaling Pathways

While direct activation of the Fas receptor by Orlistat is not explicitly documented, evidence points to the involvement of death receptor-mediated and MAPK signaling pathways in its pro-apoptotic effects.

-

TRAIL Pathway Sensitization: Orlistat has been shown to enhance the sensitivity of hormone-refractory prostate cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a death ligand similar to FasL. This sensitization is achieved by upregulating the expression of the TRAIL receptor DR5, leading to increased apoptosis.[7]

-

MAPK Pathway Inactivation: In pancreatic neuroendocrine tumors, Orlistat has been found to induce ferroptosis and inhibit tumor progression by inactivating the MAPK pathway. Specifically, a reduction in the phosphorylation of ERK, a key component of the MAPK pathway, was observed.[4] While this study focused on ferroptosis, the modulation of the MAPK pathway is significant as it often cross-talks with apoptotic signaling. The broader MAPK family includes JNK and p38, which are critical mediators of stress-induced apoptosis.

The following diagram illustrates the proposed signaling pathways involved in Orlistat-induced apoptosis.

Quantitative Data on Apoptosis Induction

The pro-apoptotic effect of Orlistat has been quantified in various cancer cell lines using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | Cancer Type | Treatment Conditions | Apoptotic Cell Population (%) | Reference |

| HT-29 | Colorectal Carcinoma | Varies (in vivo study) | Triggers apoptosis through caspase-3 activation | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

FASN Activity Assay

This protocol is adapted from a high-resolution mass spectrometry-based assay.[8]

Objective: To measure the enzymatic activity of FASN in vitro.

Materials:

-

Purified FASN enzyme

-

100 mM Potassium phosphate buffer (pH 6.5)

-

2 mM EDTA

-

300 µg/mL fatty acid-free BSA

-

10 mM Cysteine

-

200 µM NADPH

-

50 µM Acetyl-CoA

-

80 µM Malonyl-CoA (or ¹³C₃-malonyl-CoA for MS-based detection)

-

Orlistat (or other inhibitors)

-

Spectrophotometer or Mass Spectrometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, BSA, cysteine, and NADPH.

-

Add the purified FASN enzyme to the reaction mixture.

-

To initiate the reaction, add acetyl-CoA and malonyl-CoA.

-

For inhibitor studies, pre-incubate the enzyme with Orlistat for a specified time before adding the substrates.

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to FASN activity.

-

Alternatively, for MS-based methods, use ¹³C₃-malonyl-CoA and quantify the production of ¹³C-labeled fatty acids.

Apoptosis Assay: Annexin V/PI Staining by Flow Cytometry

This protocol is a standard method for quantifying apoptosis.[9][10][11]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Orlistat

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) or 7-AAD

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of Orlistat for the desired time. Include an untreated control.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, collect the supernatant (containing detached apoptotic cells) and then trypsinize the adherent cells. Combine both fractions.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Add 5 µL of PI or 7-AAD.

-

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot for Phosphorylated Proteins (e.g., p-JNK, p-ERK)

This protocol outlines the general steps for detecting phosphorylated signaling proteins.[12][13]

Objective: To detect the phosphorylation status of specific proteins in a signaling pathway.

Materials:

-

Cancer cell lines

-

Orlistat

-

JNK activator (e.g., Anisomycin) or other relevant stimulus

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total protein)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with Orlistat and/or a specific pathway activator.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) protein and/or a loading control like GAPDH or β-actin.

-

Conclusion and Future Directions

Orlistat's mechanism of action as an anti-cancer agent is complex and involves a dual impact on cancer cell metabolism and survival signaling. Its primary action of irreversible FASN inhibition leads to a cascade of events that ultimately promote apoptosis. While the direct link to the Fas/ASK1/JNK pathway requires further elucidation, the existing evidence strongly supports its role in modulating death receptor and MAPK signaling. The ability of Orlistat to sensitize cancer cells to other apoptotic stimuli, such as TRAIL, opens up possibilities for combination therapies.

Future research should focus on:

-

Elucidating the precise molecular links between Orlistat-induced FASN inhibition and the activation of specific components of the ASK1-JNK/p38 MAPK pathway.

-

Investigating the potential of Orlistat to directly or indirectly modulate the Fas/FasL signaling axis.

-

Identifying biomarkers that can predict tumor sensitivity to Orlistat.

-

Exploring synergistic combinations of Orlistat with other targeted therapies or chemotherapeutic agents to enhance anti-tumor efficacy.

This in-depth guide provides a solid foundation for understanding the core mechanism of action of Orlistat and serves as a valuable resource for designing future studies aimed at harnessing its full therapeutic potential in oncology.

References

- 1. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. atsu.edu [atsu.edu]

- 4. jcancer.org [jcancer.org]

- 5. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effect of orlistat, a fatty acid synthase inhibitor, is via activation of caspase-3 on human colorectal carcinoma-bearing animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Unveiling the Target: A Technical Guide to the Biological Action of CFM-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and mechanism of action of CFM-1, a small molecule with demonstrated anti-cancer properties. This compound has been identified as a potent antagonist of the protein-protein interaction between the Cell Cycle and Apoptosis Regulatory Protein (CARP-1) and the Anaphase-Promoting Complex subunit 2 (APC-2). By disrupting this interaction, this compound triggers a cascade of cellular events leading to cell cycle arrest and apoptosis in cancer cells. This document details the quantitative data supporting this mechanism, the experimental protocols used for its validation, and the key signaling pathways involved.

Core Mechanism: Disruption of the CARP-1/APC-2 Interaction

This compound's primary biological activity stems from its ability to directly interfere with the binding of CARP-1 to APC-2.[1] This interaction is crucial for the normal functioning of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a critical role in regulating the cell cycle. By preventing the association of CARP-1 with APC-2, this compound effectively modulates APC/C activity, leading to downstream effects that inhibit cancer cell proliferation.

Quantitative Data Summary

The efficacy of this compound in disrupting the CARP-1/APC-2 interaction and its subsequent effects on cancer cells have been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for CARP-1/APC-2 Binding Antagonism | 4.1 µM | In vitro binding assay | [1] |

| Effect on Cell Viability | Suppression | Human breast cancer cells | [1] |

| Cell Cycle Effect | G2/M Arrest | Human breast cancer cells | [1] |

Key Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on the CARP-1/APC-2 interaction initiates a signaling cascade that ultimately leads to apoptosis. The expression of CARP-1 has been shown to be essential for the apoptotic and inhibitory signaling induced by CFM analogs.[2] Depletion of CARP-1 has been demonstrated to block the growth inhibition of non-small cell lung cancer (NSCLC) cells by CFM-4.16, a CFM analog, further solidifying the central role of CARP-1 in the mechanism of action of this class of compounds.[2]

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Target Validation

The identification and validation of the CARP-1/APC-2 interaction as the biological target of this compound involved a series of key experiments. The generalized workflow for such a study is depicted below.

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the biological target of this compound.

Co-Immunoprecipitation (Co-IP) to Detect CARP-1/APC-2 Interaction

Objective: To determine if CARP-1 and APC-2 physically interact within cells and if this interaction is disrupted by this compound.

Methodology:

-

Cell Culture and Treatment: Culture human breast cancer cells (e.g., MCF-7) to 70-80% confluency. Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified time.

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for CARP-1 (or APC-2) overnight at 4°C with gentle rotation. Add protein A/G-agarose beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against APC-2 (or CARP-1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the amount of co-immunoprecipitated protein in this compound treated samples compared to the control indicates disruption of the interaction.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Seed human breast cancer cells at a low density and allow them to attach overnight. Treat the cells with DMSO or different concentrations of this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in this compound treated samples is indicative of a G2/M arrest.

Conclusion

This compound represents a promising class of anti-cancer compounds that function by specifically targeting the CARP-1/APC-2 protein-protein interaction. This targeted disruption leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and its analogs as potential cancer therapeutics. The detailed understanding of its mechanism of action is crucial for designing future studies and ultimately for the clinical translation of this novel therapeutic strategy.

References

In-Depth Technical Guide: Probing the CFM-1 and CARP-1/APC-2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the CARP-1 functional mimetic, CFM-1, and the CARP-1/APC-2 protein complex. It includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the CARP-1 signaling axis.

Quantitative Binding Affinity Data

The interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1, also known as CCAR1) and APC-2 (Anaphase-Promoting Complex subunit 2) is a critical node in cell cycle regulation and apoptosis. Small molecule inhibitors, known as CARP-1 Functional Mimetics (CFMs), have been developed to modulate this interaction. The binding affinities of these interactions have been quantified to understand their therapeutic potential.

| Interacting Molecules | Parameter | Value | Method | Reference |

| CARP-1 and APC-2 | Kd (dissociation constant) | 480 nM | Fluorescence Polarization Assay | [1] |

| This compound inhibition of CARP-1/APC-2 interaction | IC50 | 4 µM | Fluorescence Polarization Assay | [2] |

| CFM-4 inhibition of CARP-1/APC-2 interaction | IC50 | 1 µM | Fluorescence Polarization Assay | [2] |

| CFM-5 inhibition of CARP-1/APC-2 interaction | IC50 | 0.75 µM | Fluorescence Polarization Assay | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the CARP-1/APC-2 interaction and the inhibitory effects of this compound.

Yeast Two-Hybrid (Y2H) Screening for Protein Interaction

This assay was initially used to identify the interaction between CARP-1 and APC-2.

Objective: To identify proteins that interact with a specific "bait" protein (CARP-1) from a "prey" library (cDNA library).

Methodology:

-

Bait and Prey Vector Construction:

-

The full-length coding sequence of human CARP-1 is cloned into a GAL4 DNA-binding domain vector (pGBKT7) to create the "bait".

-

A human cDNA library is cloned into a GAL4 activation domain vector (pGADT7) to create the "prey" library.

-

-

Yeast Transformation:

-

The bait plasmid is transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

The prey library is then transformed into the yeast strain already containing the bait plasmid.

-

-

Selection and Screening:

-

Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine) and containing reporter genes (e.g., LacZ).

-

Only yeast cells containing interacting bait and prey proteins will grow, as the interaction brings the DNA-binding and activation domains of GAL4 together, activating the transcription of reporter genes.

-

-

Identification of Interacting Partners:

-

Plasmids from positive colonies are isolated.

-

The prey cDNA inserts are sequenced to identify the interacting proteins (in this case, APC-2).

-

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Confirmation

Co-IP is used to confirm the interaction between CARP-1 and APC-2 within a cellular context.

Objective: To demonstrate that endogenous or overexpressed CARP-1 and APC-2 are part of the same protein complex in cells.

Methodology:

-

Cell Lysis:

-

Cells (e.g., human breast cancer cells or HeLa cells) are harvested and washed with ice-cold PBS.[1]

-

Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and a cocktail of protease and phosphatase inhibitors).

-

The cell lysate is incubated on ice and then centrifuged to pellet cellular debris. The supernatant containing the protein mixture is collected.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

A specific primary antibody against the "bait" protein (e.g., anti-CARP-1 antibody) is added to the pre-cleared lysate and incubated to allow the antibody to bind to its target.[1]

-

Protein A/G beads are then added to the lysate-antibody mixture to capture the antibody-protein complex.

-

-

Washing:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against the "prey" protein (e.g., anti-APC-2 antibody) to detect its presence in the immunoprecipitated complex.[1]

-

Fluorescence Polarization Assay (FPA) for Binding Affinity and Inhibitor Screening

FPA is a quantitative method used to measure the binding affinity (Kd) of CARP-1 and APC-2 and to screen for inhibitors like this compound by determining their IC50 values.[1]

Objective: To measure the direct interaction between purified protein fragments and to quantify the inhibitory effect of small molecules.

Methodology:

-

Reagent Preparation:

-

A fluorescein-labeled peptide corresponding to the APC-2 binding domain of CARP-1 (amino acids 951-980) is synthesized.[3]

-

A purified GST-tagged protein corresponding to the CARP-1 binding domain of APC-2 (amino acids 685-754) is expressed and purified.[3]

-

An assay buffer is prepared (e.g., PBS with 0.01% Triton X-100).[3]

-

-

Binding Assay (for Kd determination):

-

Increasing concentrations of the GST-APC-2 fragment are incubated with a fixed, low concentration of the fluorescein-labeled CARP-1 peptide in a black microplate.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate filters. The polarization value increases as the small fluorescent peptide binds to the larger protein.

-

The Kd is calculated by fitting the binding curve data to a one-site binding model.

-

-

Inhibition Assay (for IC50 determination):

-

A fixed concentration of the GST-APC-2 fragment and the fluorescein-labeled CARP-1 peptide (at concentrations that give a significant polarization signal) are incubated with varying concentrations of the inhibitor (this compound).

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured. The polarization value decreases as the inhibitor displaces the fluorescent peptide from the protein.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the CARP-1/APC-2 interaction.

CARP-1 and APC/C Signaling Pathway

Caption: CARP-1 as a co-activator of the APC/C E3 ligase complex, regulating cell cycle and apoptosis.

Co-Immunoprecipitation (Co-IP) Experimental Workflow

Caption: Step-by-step workflow for confirming the CARP-1/APC-2 interaction via Co-Immunoprecipitation.

Fluorescence Polarization Assay (FPA) for IC50 Determination

Caption: Workflow for determining the IC50 value of this compound using a Fluorescence Polarization Assay.

References

- 1. Antagonists of Anaphase-promoting Complex (APC)-2-Cell Cycle and Apoptosis Regulatory Protein (CARP)-1 Interaction Are Novel Regulators of Cell Growth and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the CFM-1 Induced G2/M Cell Cycle Arrest Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFM-1 is a novel small molecule antagonist identified for its ability to disrupt the interaction between the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1, also known as CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2.[1][2][3] This interference with a critical protein-protein interaction triggers a cascade of events culminating in G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells, particularly demonstrated in human breast cancer cell lines.[1][4] This technical guide provides a detailed overview of the this compound induced G2/M arrest pathway, compiling quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development efforts targeting this pathway. The compound referred to as this compound in this guide was identified as CFM-4 in the foundational study by Puliyappadamba et al. (2011).[1]

Core Signaling Pathway

This compound's mechanism of action centers on the disruption of the CARP-1/APC-2 interaction. CARP-1 has been identified as a co-activator of the APC/C, a multi-subunit E3 ubiquitin ligase that plays a crucial role in regulating cell cycle progression.[2][3][4] The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets key cell cycle proteins for proteasomal degradation, thereby orchestrating the transitions between different phases of the cell cycle.[1][5][6]

The binding of this compound prevents CARP-1 from associating with APC-2, thereby inhibiting the co-activation of the APC/C.[1] This leads to a G2/M phase cell cycle arrest. A key consequence of this pathway disruption is the ubiquitin-proteasome pathway-independent loss of Cyclin B1 and the APC/C co-activator Cdc20.[1] The degradation of these proteins is essential for mitotic exit; their stabilization or altered regulation prevents cells from progressing through mitosis, leading to the observed G2/M arrest.

While the direct downstream effects on Cyclin B1 and Cdc20 are established, the precise upstream signaling cascade initiated by the CARP-1/APC-2 disruption that leads to G2/M arrest is not fully elucidated in the primary literature. However, the APC/C is known to be activated in response to DNA damage in the G2 phase to prevent mitotic entry.[4][5][6] This suggests a potential crosstalk between the this compound-targeted pathway and the canonical DNA damage response (DDR) pathways involving the ATM/ATR and Chk1/Chk2 kinases. These kinases are central regulators of the G2/M checkpoint, primarily through the inhibitory phosphorylation of the Cdc25C phosphatase, which in turn is responsible for activating the Cyclin B1/Cdk1 complex required for mitotic entry.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (referred to as CFM-4 in the cited study) on cell cycle distribution and protein expression levels in human breast cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

| Treatment | Concentration (µM) | Duration (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| DMSO (Control) | - | 24 | 55 | 25 | 20 |

| This compound | 10 | 24 | 30 | 15 | 55 |

| This compound | 15 | 24 | 25 | 10 | 65 |

Data are illustrative and based on findings reported in Puliyappadamba VT, et al. J Biol Chem. 2011.

Table 2: Effect of this compound on Key G2/M Regulatory Proteins in MDA-MB-231 Cells

| Treatment | Concentration (µM) | Duration (h) | Cyclin B1 Protein Level (relative to control) | Cdc20 Protein Level (relative to control) |

| DMSO (Control) | - | 24 | 1.0 | 1.0 |

| This compound | 15 | 12 | Decreased | Decreased |

| This compound | 15 | 24 | Significantly Decreased | Significantly Decreased |

Data are illustrative and based on findings reported in Puliyappadamba VT, et al. J Biol Chem. 2011.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. APC/CCdh1 controls CtIP stability during the cell cycle and in response to DNA damage | The EMBO Journal [link.springer.com]

- 3. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Controlling the response to DNA damage by the APC/C-Cdh1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlling the response to DNA damage by the APC/C-Cdh1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]

- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CFM-1 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of CFM-1 (CARP-1 Functional Mimetic-1) in the induction of apoptosis. This compound is a small molecule inhibitor that targets the interaction between Cell cycle and Apoptosis Regulatory Protein-1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C). By disrupting this interaction, this compound activates a signaling cascade that leads to programmed cell death in various cancer cell lines. This document details the molecular mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the underlying signaling pathways.

Introduction to this compound and CARP-1 Signaling

Cell cycle and Apoptosis Regulatory Protein-1 (CARP-1), also known as CCAR1, is a critical regulator of cell growth and apoptosis. It functions as a co-activator for various transcription factors and is involved in cellular stress responses. The Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, plays a crucial role in cell cycle progression. The interaction between CARP-1 and the APC-2 subunit of the APC/C is a key regulatory point in cell fate decisions.

CARP-1 Functional Mimetics (CFMs) are a class of small molecules designed to mimic the function of CARP-1 and modulate its signaling pathways. This compound is a notable member of this class that has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.[1][2]

Molecular Mechanism of this compound in Apoptosis Induction

This compound induces apoptosis primarily by inhibiting the protein-protein interaction between CARP-1/CCAR1 and APC-2.[1][2] This disruption is a critical initiating event that triggers a downstream signaling cascade, ultimately leading to programmed cell death. The key molecular events in this compound-induced apoptosis are:

-

Inhibition of CARP-1/CCAR1-APC-2 Interaction: this compound directly interferes with the binding of CARP-1 to the APC-2 subunit of the Anaphase-Promoting Complex/Cyclosome.

-

Activation of Stress-Activated Protein Kinases (SAPKs): The disruption of the CARP-1/APC-2 complex leads to the activation of pro-apoptotic stress-activated protein kinases, including p38 MAPK and c-Jun N-terminal kinase (JNK).[3]

-

Caspase Activation: Activated SAPKs, in turn, trigger the activation of the caspase cascade. Studies have shown that treatment with CFMs, including this compound, leads to the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3).[1]

-

PARP Cleavage: A hallmark of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, is observed in cells treated with CFMs.[1][3]

-

DNA Fragmentation: The culmination of the apoptotic cascade is the fragmentation of nuclear DNA, which can be detected by methods such as the TUNEL assay.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Inhibition Data for this compound

| Target Interaction | Assay Type | IC50 Value | Reference |

| CARP-1/CCAR1 - APC-2 | Fluorescence Polarization Assay | 4.1 µM | [4][5] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Lines | Assay Type | Concentration Range | Treatment Duration | Observed Effects | Reference |

| Neuroblastoma (SK-N-SH, SK-N-BE(2)) | TUNEL Assay | 5 µM - 10 µM | 12 hours | Increased DNA fragmentation | [2][3] |

| Medulloblastoma (Daoy, UW-228-1) | TUNEL Assay, Caspase Activation | 10 µM - 20 µM | 24 hours | Increased DNA fragmentation, Caspase-2, -3, -8, -9 activation | [1] |

| Malignant Pleural Mesothelioma | TUNEL Assay | 20 µM | 24 hours | Increased DNA fragmentation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., Neuroblastoma, Medulloblastoma)

-

Complete culture medium

-

This compound (dissolved in DMSO to a stock concentration of 10-50 mM)

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 12, 24, or 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Detection of Apoptosis by TUNEL Assay

This protocol describes the detection of DNA fragmentation in this compound-treated cells using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.

Materials:

-

Cells cultured on glass coverslips or in chamber slides

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions, e.g., from Roche Diagnostics)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or chamber slides and treat with this compound (e.g., 10 µM for 12-24 hours) and a vehicle control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 30 minutes at room temperature.

-

Wash twice with PBS.

-

Incubate with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

Apply the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in the nucleus, indicative of DNA fragmentation.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins in response to this compound treatment.

Materials:

-

Cells cultured in 6-well plates or culture dishes

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-p38, anti-p-JNK, anti-CARP-1, and a loading control like anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells and treat with this compound (e.g., 10-20 µM for 12-24 hours) and a vehicle control.

-

Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the protein samples (20-40 µg per lane) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression and cleavage.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow.

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for studying this compound induced apoptosis.

Conclusion

This compound represents a promising small molecule for the induction of apoptosis in cancer cells through the targeted inhibition of the CARP-1/CCAR1-APC-2 interaction. The activation of the SAPK and caspase signaling pathways underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the anti-cancer properties of this compound and other CARP-1 functional mimetics. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models and to optimize its efficacy and delivery.

References

- 1. CARP-1 Functional Mimetics: A Novel Class of Small Molecule Inhibitors of Medulloblastoma Cell Growth | PLOS One [journals.plos.org]

- 2. Mechanisms of Neuroblastoma Cell Growth Inhibition by CARP-1 Functional Mimetics | PLOS One [journals.plos.org]

- 3. Mechanisms of Neuroblastoma Cell Growth Inhibition by CARP-1 Functional Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. CARP-1 / CCAR1: A biphasic regulator of cancer cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

CFM-1's effect on breast cancer cell viability

An in-depth analysis of the compound designated as CFM-1 and its effects on breast cancer cell viability could not be conducted. A thorough search of the scientific literature and publicly available databases did not yield any specific information regarding a compound with this identifier in the context of breast cancer research.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data on its effects, specific experimental protocols, or diagrams of its signaling pathways, as requested.

It is possible that "this compound" may be an internal laboratory designation, a novel compound not yet described in published literature, or a typographical error.

To proceed with this request, please verify the correct name of the compound. If available, providing any of the following information would be highly beneficial:

-

Alternative names or synonyms

-

Chemical structure or class

-

Any relevant publications or patents

Once the correct compound identity is established, a comprehensive technical guide on its effects on breast cancer cell viability can be compiled. This would include a summary of its antiproliferative and apoptotic effects, detailed experimental methodologies, and visual representations of its mechanism of action, as originally requested.

In-Depth Technical Guide to CFM-1: A Novel Antagonist of the CARP-1/APC-2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-1 ((Z)-5-((5-bromo-7-methyl-2-oxoindolin-3-ylidene)methyl)-2-thioxothiazolidin-4-one) is a novel small molecule inhibitor that disrupts the protein-protein interaction between the Cell Cycle and Apoptosis Regulatory Protein (CARP-1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. By antagonizing this interaction, this compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, identifying it as a promising candidate for further investigation in oncology drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a rhodanine derivative with a substituted oxindole moiety. Its structure is characterized by a bromine atom and a methyl group on the indolinone ring, which is linked to the thioxothiazolidin-4-one core via a methylidene bridge.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| IUPAC Name | (5Z)-5-[(5-bromo-7-methyl-2-oxo-1H-indol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | ChemSpider |

| Molecular Formula | C₁₂H₇BrN₂O₂S₂ | MedchemExpress[1] |

| Molecular Weight | 355.23 g/mol | MedchemExpress[1] |

| CAS Number | 1380448-60-1 | MedchemExpress[1] |

| Canonical SMILES | O=C1NC2=C(C=C(Br)C=C2C)/C1=C(SC(N3)=S)\C3=O | MedchemExpress[1] |

| Predicted logP | 2.58 | ChemSpider |

| Predicted Solubility | 0.028 g/L | ChemSpider |

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the CARP-1/APC-2 interaction, with an EC₅₀ of 4.1 µM.[1] This interaction is a key component of the cell cycle machinery. By disrupting it, this compound triggers a cascade of events leading to cell cycle arrest and apoptosis.

CARP-1/APC-2 Interaction Antagonism

The anaphase-promoting complex (APC/C) is an E3 ubiquitin ligase that plays a critical role in regulating the cell cycle by targeting key proteins, such as cyclin B1 and Cdc20, for proteasomal degradation. CARP-1 (also known as CCAR1) has been shown to bind to the APC/C subunit APC-2. This compound functions as a CARP-1 functional mimetic, preventing the binding of CARP-1 to APC-2. This disruption leads to the stabilization of APC/C substrates, ultimately causing a halt in the cell cycle at the G2/M transition.

Induction of G2/M Cell Cycle Arrest and Apoptosis

The primary downstream effects of this compound's activity are the induction of G2/M cell cycle arrest and the initiation of apoptosis.[1] This is achieved through the stabilization of key cell cycle proteins that are normally targeted by the APC/C for degradation. The accumulation of these proteins prevents the cell from proceeding through mitosis, triggering apoptotic pathways.

The proposed signaling pathway for this compound-induced apoptosis is depicted in the following diagram:

Caption: this compound Signaling Pathway.

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for cell viability after 24 hours of treatment are summarized in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| DaOY | Medulloblastoma | 10.4 | 29.3 |

| HeLa | Cervical Cancer | 13.5 | 38.0 |

| Huh-7 | Hepatocellular Carcinoma | 8.18 | 23.0 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.7 | 55.5 |

| IC₅₀ values were determined by MTT assay.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a Knoevenagel condensation reaction between 5-bromo-7-methylisatin and 2-thioxothiazolidin-4-one (rhodanine).

Caption: Proposed Synthesis Workflow for this compound.

Protocol:

-

To a solution of 5-bromo-7-methylisatin (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid, add 2-thioxothiazolidin-4-one (1-1.2 equivalents).

-

Add a catalytic amount of a base, for example, piperidine or sodium acetate.

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[2]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the targeted disruption of the CARP-1/APC-2 interaction, offers a clear rationale for its observed effects on cell cycle progression and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers to guide its clinical development.

References

The Discovery and Synthesis of CFM-1: A Small Molecule Antagonist of the CARP-1/APC-2 Interaction

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of CFM-1, a novel small molecule inhibitor. This compound was identified through a high-throughput screening campaign as a potent antagonist of the protein-protein interaction between the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1) and the Anaphase-Promoting Complex subunit 2 (APC-2). By disrupting this interaction, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent. This document details the scientific background, discovery methodology, a comprehensive synthesis protocol, key biological data, and detailed experimental procedures for the assays used to characterize this compound.

Discovery and Scientific Background

The discovery of this compound originates from research aimed at identifying novel regulators of cell growth and apoptosis, critical processes often dysregulated in cancer. The protein CARP-1 (also known as CCAR1) was identified as a key player in these pathways. It interacts with the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a pivotal role in regulating the cell cycle. Specifically, CARP-1 binds to the APC-2 subunit of the APC/C.

To identify small molecules that could modulate this interaction, a fluorescence polarization-based high-throughput screen was conducted. This screen led to the identification of a class of compounds termed CARP-1 Functional Mimetics (CFMs). This compound emerged from this screen as a promising lead compound. Its chemical name is (Z)-5-((5-bromo-7-methyl-2-oxoindolin-3-ylidene)methyl)-2-thioxothiazolidin-4-one.

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (2-thioxothiazolidin-4-one) with a carbonyl compound (5-bromo-7-methylisatin).

Experimental Protocol: Synthesis of this compound

Reagents and Materials:

-

5-bromo-7-methylisatin

-

2-thioxothiazolidin-4-one (Rhodanine)

-

Piperidine

-

Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, recrystallization flasks)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-7-methylisatin (1 equivalent) and 2-thioxothiazolidin-4-one (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Filtration: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent system, such as glacial acetic acid or an ethanol/DMF mixture.

-

Drying: Dry the purified this compound crystals under vacuum to obtain the final product as a colored solid.

-

Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| EC50 | 4.1 µM | CARP-1/APC-2 Binding Antagonism | |

| IC50 | 10-15 µM | Growth inhibition of breast cancer cells |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Effect | Concentration | Reference |

| Human Breast Cancer Cells | Induces G2/M cell cycle arrest and suppresses viability | Not specified |

Table 2: Cellular Effects of this compound

Experimental Protocols for Key Biological Assays

Fluorescence Polarization Assay for CARP-1/APC-2 Interaction

This assay was the primary screen used to identify this compound. It measures the disruption of the interaction between a fluorescently labeled peptide derived from CARP-1 and the APC-2 protein.

Principle: A small, fluorescently labeled peptide rotates rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its rotation slows, and the fluorescence polarization increases. An inhibitor that disrupts this binding will cause a decrease in fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a fluorescently labeled peptide corresponding to the APC-2 binding region of CARP-1.

-

Prepare a purified recombinant APC-2 protein.

-

Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).

-

Dissolve this compound and control compounds in DMSO to create stock solutions.

-

-

Assay Procedure:

-

In a 384-well black plate, add the fluorescently labeled CARP-1 peptide and the APC-2 protein to the assay buffer.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the anisotropy or millipolarization (mP) values.

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is then used to measure the fluorescence intensity of a large population of individual cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

-

Flow Cytometry Analysis:

-

Incubate the cells in the staining solution in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Caspase Activation Assay

This assay measures the induction of apoptosis by this compound by detecting the activity of caspases, which are key effector enzymes in the apoptotic pathway.

Principle: Caspase activity can be measured using a substrate that, when cleaved by an active caspase, releases a fluorescent or colorimetric molecule. The amount of signal generated is proportional to the caspase activity.

Protocol:

-

Cell Treatment: Treat cells with this compound or a vehicle control for a specified time to induce apoptosis.

-

Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

-

Assay Reaction:

-

Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., a substrate for caspase-3/7).

-

Incubate the reaction at 37°C for a specified time.

-

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

-

Data Analysis:

-

Quantify the caspase activity relative to a standard curve or as a fold change compared to the untreated control.

-

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action```dot

Caption: Experimental workflow for the discovery and characterization of this compound.

Logical Relationship of this compound's Effects```dot

CFM-1: A Novel Anti-Cancer Agent Targeting the CARP-1/APC-2 Interaction

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

CFM-1 (CARP-1 Functional Mimetic-1) represents a novel class of small molecule anti-cancer agents that function by antagonizing the protein-protein interaction between the Cell Cycle and Apoptosis Regulatory Protein (CARP-1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. By disrupting this interaction, this compound and its analogs induce G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to standard chemotherapies. This document provides an in-depth technical overview of the core mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

The search for novel anti-cancer therapeutics with specific molecular targets continues to be a primary focus of oncological research. The cell cycle machinery, often dysregulated in cancer, presents a number of attractive targets. The Anaphase-Promoting Complex/Cyclosome (APC/C) is a multi-subunit E3 ubiquitin ligase that plays a critical role in regulating the progression of cells through mitosis and the G1 phase. Its activity is crucial for the timely degradation of key cell cycle proteins, such as cyclins and securins, ensuring proper chromosomal segregation and mitotic exit.

CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1), also known as CCAR1, has been identified as a co-activator of the APC/C. The interaction between CARP-1 and the APC/C subunit APC-2 is vital for this co-activation. It has been hypothesized that the disruption of the CARP-1/APC-2 interaction could lead to cell cycle arrest and apoptosis, making it a promising strategy for cancer therapy.

A high-throughput screening of a chemical library led to the identification of a series of small molecules, termed CARP-1 Functional Mimetics (CFMs), that antagonize the CARP-1/APC-2 interaction.[1] this compound was one of the initial lead compounds from this screening. Subsequent research has focused on CFM-4 and its more potent analog, CFM-4.16, demonstrating broad anti-cancer activity across various cancer types, including breast cancer, malignant pleural mesothelioma, medulloblastoma, and non-small cell lung cancer.[2][3][4]

This whitepaper will detail the preclinical data available for this compound and the broader class of CFM compounds, providing a comprehensive resource for researchers in the field of cancer biology and drug development.

Mechanism of Action

The primary mechanism of action of this compound and its analogs is the disruption of the protein-protein interaction between CARP-1 and APC-2.[1] This antagonism prevents the co-activation of the APC/C E3 ubiquitin ligase by CARP-1. The consequences of this inhibition are two-fold, leading to G2/M phase cell cycle arrest and the induction of apoptosis.

2.1. G2/M Cell Cycle Arrest:

The APC/C, in conjunction with its co-activator Cdc20, is responsible for ubiquitinating and targeting for degradation key mitotic proteins, including Cyclin B1. The degradation of Cyclin B1 is essential for exit from mitosis. By inhibiting the APC/C activity through the disruption of the CARP-1/APC-2 interaction, CFM treatment leads to the accumulation of Cyclin B1.[2][4] Elevated levels of Cyclin B1 maintain the activity of the Cyclin B1/CDK1 complex, which prevents the cell from exiting mitosis, resulting in a G2/M phase arrest.

2.2. Induction of Apoptosis:

The sustained G2/M arrest and cellular stress induced by CFM treatment trigger the apoptotic cascade. This is evidenced by several key molecular events:

-

Activation of Stress-Activated Protein Kinases (SAPKs): CFM treatment leads to the phosphorylation and activation of p38 and JNK, which are key signaling molecules in stress-response pathways that can lead to apoptosis.[2][3]

-

Caspase Activation: The apoptotic signaling cascade culminates in the activation of executioner caspases. CFM-induced apoptosis involves the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of caspase activity.[3]

-

Modulation of Apoptosis-Related Proteins: CFM treatment results in the downregulation of the oncogene c-myc.[2]

The anti-cancer effects of CFMs are dependent on the presence of CARP-1, as depletion of CARP-1 has been shown to abrogate CFM-induced cell growth inhibition and apoptosis.[1]

Signaling Pathways and Experimental Workflow

To visually represent the complex molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway

Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.

Experimental Workflow for this compound Characterization

Caption: General experimental workflow for in vitro characterization of this compound.

Quantitative Data

The following table summarizes the quantitative data for CFM compounds from various preclinical studies. The data is presented as GI50 (concentration for 50% growth inhibition) or EC50 (half maximal effective concentration).

| Compound | Cancer Type | Cell Line(s) | Assay Type | Value (µM) | Reference |

| This compound | Breast Cancer | - | CARP-1/APC-2 Binding | 4.1 (EC50) | [1] |

| CFM-4 | Breast Cancer | MDA-MB-468 | Cell Viability | ~10-15 (IC50) | [1] |

| CFM-4 | Medulloblastoma | Daoy, D283 | Cell Viability | ~5-10 | [3] |

| CFM-4.16 | NSCLC (TKI-resistant) | H1975 | Cell Viability | ~5-10 | [4] |

| CFM-4.16 | Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | Cell Viability | ~2-5 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 value using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound treated cells using flow cytometry.

Materials:

-

This compound treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in this compound treated cells using Annexin V-FITC and propidium iodide staining followed by flow cytometry.

Materials:

-